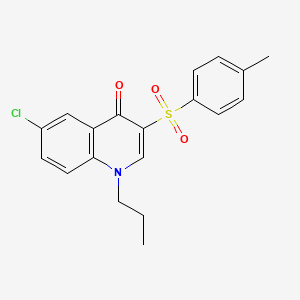

6-chloro-1-propyl-3-tosylquinolin-4(1H)-one

描述

属性

IUPAC Name |

6-chloro-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S/c1-3-10-21-12-18(19(22)16-11-14(20)6-9-17(16)21)25(23,24)15-7-4-13(2)5-8-15/h4-9,11-12H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEJYVKJJSJNSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis of 6-Chloro-1-Propyl-3-Tosylquinolin-4(1H)-one

The quinoline scaffold is constructed via cyclization of N-propyl-aniline precursors, followed by regioselective sulfonylation at C3 and chlorination at C6. Key disconnections include:

Cyclization Strategies for Quinoline Core Assembly

Gould-Jacobs Cyclization of N-Propargyl Anilines

The Gould-Jacobs reaction enables quinoline synthesis from β-ketoester derivatives of N-propyl-anilines. For example, heating N-propyl-2-aminophenyl propargyl ketone in polyphosphoric acid (PPA) at 150°C induces cyclodehydration to form 1-propyl-4-quinolone. Yields exceed 70% when electron-withdrawing groups (e.g., tosyl) are introduced post-cyclization.

Electrophilic Cyclization of 3-Arylpenta-1,4-Diyn-3-Ols

Symmetrical 3-(2-tosylamidophenyl)penta-1,4-diyn-3-ols undergo AgOAc-catalyzed 5-exo-dig cyclization to yield 3-alkynyl-1-tosylindolin-3-ols, which rearrange to quinolines under oxidative conditions. For unsymmetrical diynols (e.g., 1-phenyl-5-propyl variants), In(OTf)3 promotes cascade cyclization to furoquinolines, though yields drop to 45–60%.

Table 1: Cyclization Conditions and Outcomes

Tosyl Group Installation at C3

TosMIC-Mediated Sulfonylation

TosMIC reacts with quinoline intermediates under Fe(II)- or Cu(II)-catalyzed conditions. For example, treating 6-chloro-1-propylquinolin-4(1H)-one with TosMIC in PEG400/H2O (3:2) at 110°C for 24 h installs the tosyl group at C3 via radical coupling. FeSO4·7H2O enhances regioselectivity, achieving 48–86% yields.

Chlorination at C6

Integrated Synthetic Routes

One-Pot Cyclization-Sulfonylation

A sequential protocol combines Gould-Jacobs cyclization and TosMIC coupling:

Challenges and Optimization

- Regioselectivity in Tosylation : Competing sulfonylation at C2 or C4 occurs without Fe(II) mediation.

- Chlorination Over-reactivity : Excess SO2Cl2 leads to di- or tri-chlorinated byproducts.

- Propyl Group Stability : N-Propyl groups degrade under strong acidic cyclization conditions unless protected.

Table 2: Optimization of Key Steps

化学反应分析

Types of Reactions

6-chloro-1-propyl-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and tosyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Sodium hydride or other strong bases for nucleophilic substitution; Lewis acids for electrophilic substitution.

Major Products Formed

Oxidation: Formation of quinoline N-oxides or carboxylic acids.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one. These compounds exhibit significant activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Case Study: Antibacterial Efficacy

- A study evaluated the antibacterial activity of various quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, suggesting strong antibacterial potential .

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| This compound | 6.25 | M. smegmatis |

| Other derivatives | 12.5 - 25 | P. aeruginosa |

Antidepressant Properties

The synthesis of compounds related to this compound has been explored for their potential antidepressant effects. Quinoline derivatives are known to interact with neurotransmitter systems, particularly serotonin reuptake mechanisms.

Research Findings

- A review discussed the development of new pathways for synthesizing antidepressants using quinoline derivatives, highlighting their ability to enhance serotonin levels in the brain . This suggests that compounds like this compound could be further investigated for their antidepressant efficacy.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that include electrophilic cyclization and functional group modifications. These synthetic strategies are crucial for obtaining high yields and purity of the desired compound.

Synthesis Example

- The compound can be synthesized through a series of reactions involving starting materials such as tosyl chloride and propylamine, followed by cyclization processes that yield the quinoline structure .

Characterization Techniques

Characterization of synthesized compounds is essential to confirm their structure and purity. Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure.

- Mass Spectrometry (MS): Employed for molecular weight determination.

- X-ray Crystallography: Provides detailed structural information .

Drug Development Potential

Given its promising biological activities, further research on this compound could lead to its development as a novel therapeutic agent. Future studies should focus on:

- In vivo efficacy testing.

- Mechanistic studies to understand its action at the molecular level.

- Structure-activity relationship (SAR) analyses to optimize its pharmacological properties.

Expanded Applications

Beyond antimicrobial and antidepressant uses, there is potential for exploring other therapeutic areas such as:

- Anti-inflammatory applications.

- Anticancer properties due to structural similarities with known anticancer agents.

作用机制

The mechanism of action of 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and tosyl groups could enhance its binding affinity and specificity.

相似化合物的比较

Similar Compounds

6-chloroquinoline: Shares the chloro group but lacks the propyl and tosyl groups.

1-propylquinoline: Contains the propyl group but lacks the chloro and tosyl groups.

3-tosylquinoline: Contains the tosyl group but lacks the chloro and propyl groups.

Uniqueness

6-chloro-1-propyl-3-tosylquinolin-4(1H)-one is unique due to the combination of the chloro, propyl, and tosyl groups, which can impart distinct chemical and biological properties

生物活性

6-Chloro-1-propyl-3-tosylquinolin-4(1H)-one is a synthetic compound derived from quinoline, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound involves multiple steps:

- Starting Material : A quinoline derivative serves as the foundation.

- Chlorination : The introduction of a chloro group at the 6th position is typically executed using thionyl chloride or phosphorus pentachloride.

- Alkylation : Propylation occurs at the 1st position using propyl halides in basic conditions.

- Tosylation : The tosyl group is introduced at the 3rd position using tosyl chloride in the presence of a base like pyridine.

Biological Activity

The biological activity of this compound has been investigated in various contexts, revealing several potential therapeutic applications:

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of quinoline are known for their efficacy against various bacterial strains, including resistant ones like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus |

| Quinine | 0.5 | Plasmodium spp. |

| Ciprofloxacin | 0.25 | E. coli |

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation, potentially through modulation of specific signaling pathways involved in tumor growth. The presence of chloro and tosyl groups may enhance its binding affinity to biological targets.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : It may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways related to inflammation and tumorigenesis.

- Kinase Inhibition : Similar compounds have demonstrated kinase inhibitory effects, which could be relevant for its anticancer properties.

Case Studies

Several studies have explored the biological efficacy of quinoline derivatives:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various quinoline derivatives, including those structurally similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines showed that the compound exhibited cytotoxic effects at certain concentrations without significantly affecting normal cells, indicating a potential therapeutic window for cancer treatment .

Comparative Analysis

When compared to similar compounds, such as 6-chloroquinoline and 3-tosylquinoline, the unique combination of chloro, propyl, and tosyl groups in this compound may impart distinct biological properties that enhance its therapeutic potential.

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Moderate | Combination of chloro and tosyl groups |

| 6-Chloroquinoline | High | Low | Lacks propyl and tosyl modifications |

| 3-Tosylquinoline | Moderate | Low | Lacks chloro modification |

常见问题

Basic Questions

Q. What synthetic methodologies are effective for introducing the tosyl group in 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one?

- Methodology: Adapt protocols for tosylation of quinolinone derivatives, such as reacting the parent quinoline with toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine). Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane .

- Validation: Confirm tosyl group incorporation via -NMR (aromatic proton shifts at δ ~7.3–7.8 ppm) and IR spectroscopy (S=O stretching at ~1350–1150 cm).

Q. What safety protocols are critical for handling this compound given its toxicity profile?

- Protocols: Classified under EU-GHS/CLP Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust formation. Store in airtight containers at 2–8°C. Emergency procedures: Immediate decontamination with water and medical consultation for exposure .

Q. How can crystallographic data validate the structural assignment of this compound?

- Procedure: Perform single-crystal X-ray diffraction (SCXRD) using a Bruker D8 VENTURE diffractometer. Refine structures with SHELXL (for small-molecule refinement) and visualize with ORTEP-3 for bond-length/angle analysis. Compare experimental data with Cambridge Structural Database (CSD) entries for quinolinone derivatives .

Advanced Questions

Q. How to address contradictions between experimental and computational NMR chemical shifts?

- Resolution: Optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent effects (PCM model) and compare with experimental -NMR data. Discrepancies >2 ppm may indicate conformational flexibility or crystal-packing effects. Cross-validate with SCXRD-derived torsion angles .

Q. What strategies resolve ambiguities in hydrogen-bonding networks observed in crystallography?

- Approach: Use SHELXL’s restraints (DFIX, DANG) to refine hydrogen-bond distances. Analyze Hirshfeld surfaces via CrystalExplorer to quantify intermolecular interactions. For disordered regions, apply TWIN/BASF commands in SHELXL to model split positions .

Q. How does the propyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Experimental Design: Perform Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh) catalysis. Compare reaction rates and yields with analogs (e.g., ethyl or methyl substituents). Monitor steric effects via SCXRD (torsion angles of the propyl group) and correlate with Hammett parameters .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。